Isooctyl [(2,3-dihydroxypropyl)thio]acetate
Description
Isooctyl [(2,3-dihydroxypropyl)thio]acetate (CAS 54575-17-6) is a synthetic organosulfur compound characterized by a thioester linkage between a 2,3-dihydroxypropyl group and an acetate moiety, esterified with an isooctyl (branched C8H17) chain. Its molecular formula is C13H24O4S, with a molecular weight of 276.07 g/mol .
Properties
CAS No. |
54575-17-6 |
|---|---|
Molecular Formula |
C13H26O4S |
Molecular Weight |
278.41 g/mol |
IUPAC Name |
6-methylheptyl 2-(2,3-dihydroxypropylsulfanyl)acetate |
InChI |
InChI=1S/C13H26O4S/c1-11(2)6-4-3-5-7-17-13(16)10-18-9-12(15)8-14/h11-12,14-15H,3-10H2,1-2H3 |
InChI Key |
SHQAGQOCMDSNQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOC(=O)CSCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isooctyl [(2,3-dihydroxypropyl)thio]acetate typically involves the esterification of isooctyl alcohol with [(2,3-dihydroxypropyl)thio]acetic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Isooctyl [(2,3-dihydroxypropyl)thio]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether linkage to a sulfide.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Isooctyl [(2,3-dihydroxypropyl)thio]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of isooctyl [(2,3-dihydroxypropyl)thio]acetate involves its interaction with molecular targets such as enzymes and receptors. The dihydroxypropyl moiety can form hydrogen bonds with active sites, while the thioether linkage may participate in redox reactions. These interactions modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of Isooctyl [(2,3-dihydroxypropyl)thio]acetate with analogous compounds:
Key Research Findings
Thioester Reactivity : The thioester group in this compound confers distinct chemical properties compared to oxygen esters. Thioesters are more stable under acidic conditions but hydrolyze faster in alkaline environments, which may influence drug delivery systems .
Metabolism: Monoacetin (2,3-dihydroxypropyl acetate) is metabolized via hydrolysis in biological systems. In contrast, the thioester variant may undergo glutathione-mediated detoxification, a pathway common to sulfur-containing compounds .
Thioacetate derivatives with aromatic substituents (e.g., triazole-chlorophenyl) are used as intermediates in drug synthesis, indicating niche roles in medicinal chemistry .
Critical Analysis and Gaps in Research
- Contradictions : While iohexol and its impurities are well-documented in medical contexts, the target compound’s applications are inferred from structural analogs rather than direct evidence.
- Research Gaps :
- Pharmacokinetic studies of this compound are absent.
- Comparative studies on thioester vs. oxygen ester stability in biological systems are needed.
Biological Activity
Isooctyl [(2,3-dihydroxypropyl)thio]acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data tables.
Chemical Profile
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C₁₃H₂₆O₄S
- CAS Number: Not available in the provided sources.
Biological Activities
This compound exhibits several biological activities that are critical for its applications in various fields, including medicine and environmental science.
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
- Study Findings:
| Extract Type | IC50 (µg/mL) |
|---|---|
| Methanolic | 142 ± 0.66 |
| Ethyl Acetate | 227 ± 0.72 |
| Aqueous | 178 ± 0.32 |
2. Anticancer Properties
The anticancer potential of this compound has been explored through various studies focusing on its effects on different cancer cell lines.
- Case Study:
- In vitro studies on Jurkat cells (a model for T-cell leukemia) revealed that certain extracts containing similar thioacetates exhibited significant anti-proliferative effects with promising IC50 values .
- The methanolic extract of specific mushrooms demonstrated robust anticancer activity, suggesting that compounds like this compound may enhance this effect through metabolic pathways.
3. Toxicological Assessments
Understanding the safety profile of this compound is crucial for its application in consumer products and pharmaceuticals.
- Toxicity Studies:
The biological activities of this compound can be attributed to its chemical structure, which allows it to interact with biological systems effectively:
- Antioxidant Mechanism:
- The presence of hydroxyl groups enhances the compound's ability to donate electrons and neutralize free radicals.
- Anticancer Mechanism:
- The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
